5-Iodo-2'-deoxyuridine-5'-monophosphate 5-Iodo-2'-deoxyuridine-5'-monophosphate
Brand Name: Vulcanchem
CAS No.: 1763-02-6
VCID: VC21246876
InChI: InChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
SMILES: C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O
Molecular Formula: C9H12IN2O8P
Molecular Weight: 434.08 g/mol

5-Iodo-2'-deoxyuridine-5'-monophosphate

CAS No.: 1763-02-6

Cat. No.: VC21246876

Molecular Formula: C9H12IN2O8P

Molecular Weight: 434.08 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2'-deoxyuridine-5'-monophosphate - 1763-02-6

Specification

CAS No. 1763-02-6
Molecular Formula C9H12IN2O8P
Molecular Weight 434.08 g/mol
IUPAC Name [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
Standard InChI Key WXFYBFRZROJDLL-RRKCRQDMSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O
SMILES C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O
Canonical SMILES C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator